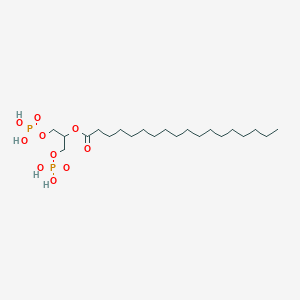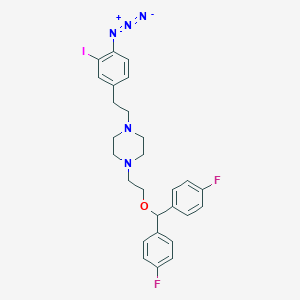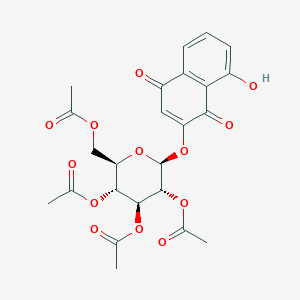
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, commonly known as Juglone, is a natural organic compound with a molecular formula of C16H14O6. It is derived from the leaves, bark, and roots of the black walnut tree (Juglans nigra) and is known for its broad-spectrum biological activities.
作用机制
Juglone exerts its biological activities through various mechanisms, including the induction of oxidative stress, inhibition of DNA synthesis, and modulation of cellular signaling pathways. Juglone has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to cell death. It also inhibits DNA synthesis by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, Juglone has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化和生理效应
Juglone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of immune responses. Juglone induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also induces cell cycle arrest at the G2/M phase, which inhibits cell proliferation. Additionally, Juglone has been shown to modulate immune responses, including the activation of T cells and the inhibition of cytokine production.
实验室实验的优点和局限性
Juglone has several advantages for lab experiments, including its broad-spectrum biological activities, low toxicity, and availability. However, Juglone has some limitations, including its low solubility in water, which limits its use in aqueous solutions, and its instability in light and air, which requires careful handling and storage.
未来方向
Juglone has several potential future directions for research, including the development of new anticancer and antimicrobial agents, the identification of new molecular targets, and the investigation of its potential therapeutic applications for various diseases. Additionally, the development of new methods for the synthesis and delivery of Juglone may enhance its efficacy and reduce its limitations for lab experiments.
合成方法
Juglone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the oxidation of 1,4-naphthoquinone with potassium permanganate or sodium periodate, followed by the acetylation of the resulting product. Extraction from natural sources involves the isolation of Juglone from the leaves, bark, and roots of the black walnut tree using solvents such as ethanol or chloroform.
科学研究应用
Juglone has been extensively studied for its biological activities, including its anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Juglone also exhibits antimicrobial activity against various bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics. Additionally, Juglone has been shown to possess antioxidant and anti-inflammatory properties, which may have therapeutic implications for various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
属性
CAS 编号 |
111364-61-5 |
|---|---|
产品名称 |
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- |
分子式 |
C24H24O13 |
分子量 |
520.4 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1 |
InChI 键 |
CSKWWVYJAXDCIP-REXJZNOJSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
其他 CAS 编号 |
111364-61-5 |
同义词 |
8-Hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1,4-na phthalenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
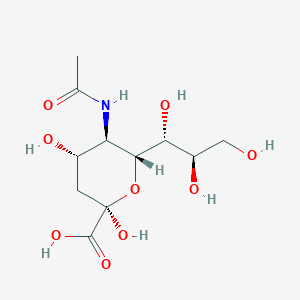
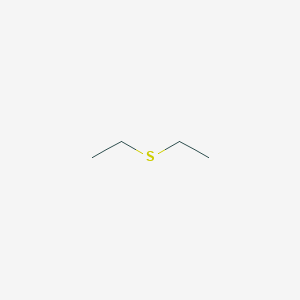
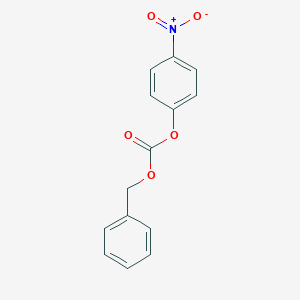
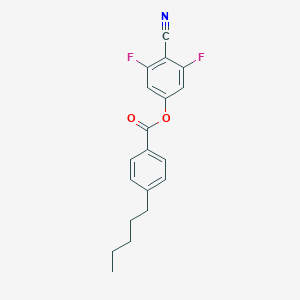
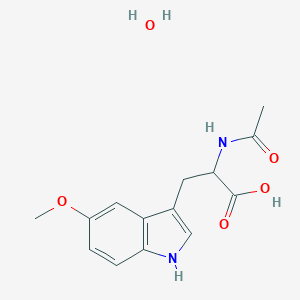
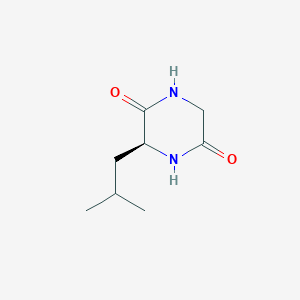
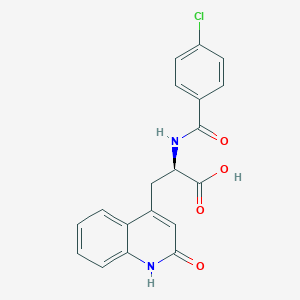
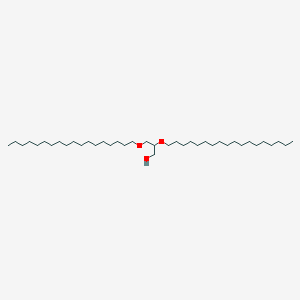
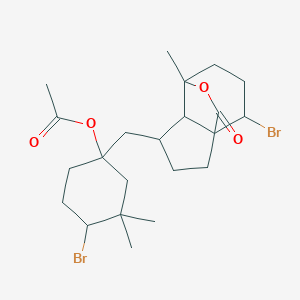
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
